6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride
Overview
Description
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a carboxylic acid group and an acetamido group, which is further substituted with a dimethylamino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of methyl groups attached to the pyridine ring using oxidizing agents like potassium permanganate.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions, where the pyridine derivative is reacted with acetic anhydride or acetyl chloride.
Dimethylamino Substitution: The dimethylamino group is introduced by reacting the acetamido derivative with dimethylamine under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: N-oxides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The dimethylamino group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Lacks the acetamido and dimethylamino groups, making it less versatile in biological applications.
2-Acetamidopyridine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
N,N-Dimethyl-2-aminopyridine: Lacks the carboxylic acid and acetamido groups, limiting its use in certain synthetic applications.
Uniqueness
6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields.
Properties
IUPAC Name |
6-[[2-(dimethylamino)acetyl]amino]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-13(2)6-9(14)12-8-5-3-4-7(11-8)10(15)16;/h3-5H,6H2,1-2H3,(H,15,16)(H,11,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBNCKXBRYWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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